Enhanced Antimicrobial Activity of Trifluoromethyl-Pyridazines Over Non-Fluorinated Analogs
The introduction of a trifluoromethyl group onto the pyridazine skeleton leads to a significant increase in antimicrobial activity compared to non-fluorinated analogs [1]. This class-level inference is supported by direct comparison of a series of new pyridazine-fluorine derivatives against a non-fluorinated baseline [1].
| Evidence Dimension | Antimicrobial Activity (Potency) |
|---|---|
| Target Compound Data | Increased activity (qualitative observation) |
| Comparator Or Baseline | Non-fluorinated pyridazine analogs |
| Quantified Difference | Increase in activity, described as 'leading to an increasing of the antimicrobial activity' |
| Conditions | In vitro antibacterial and antifungal assays on newly synthesized pyridazine-fluorine (PYF) cycloadducts [1]. |
Why This Matters
This validates the choice of a trifluoromethylated pyridazine like 3-Methoxy-6-(trifluoromethyl)pyridazine over a non-fluorinated analog for projects aiming to optimize antimicrobial potency.
- [1] Tucaliuc, R. A., et al. (2013). New pyridazine–fluorine derivatives: Synthesis, chemistry and biological activity. Part II. European Journal of Medicinal Chemistry, 67, 367-378. View Source
